1,3,4,8,9-Pentabromo-dibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,8,9-Pentabromo-dibenzofuran: is a chemical compound with the molecular formula C₁₂H₃Br₅O and a molecular weight of 562.672 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,8,9-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction conditions often include the use of bromine (Br₂) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl₃). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) under controlled temperature conditions to ensure selective bromination at the desired positions on the dibenzofuran ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the selective formation of the pentabromo derivative .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4,8,9-Pentabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution: The bromine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield dibenzofuran derivatives with hydroxyl or carbonyl groups, while reduction reactions may produce dibenzofuran derivatives with fewer bromine atoms .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,3,4,8,9-Pentabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of genes involved in various biological pathways, leading to its observed biological effects . The specific pathways and molecular targets may vary depending on the biological context and the specific effects being studied .
Vergleich Mit ähnlichen Verbindungen
1,3,4,8,9-Pentabromo-dibenzofuran can be compared with other similar compounds, such as:
1,2,3,7,8-Pentabromo-dibenzofuran: This compound has a similar structure but with bromine atoms at different positions.
2,3,4,7,9-Pentabromo-dibenzofuran: Another isomer with bromine atoms at different positions.
The uniqueness of this compound lies in its specific bromination pattern, which influences its reactivity, stability, and biological activity .
Eigenschaften
CAS-Nummer |
617708-09-5 |
---|---|
Molekularformel |
C12H3Br5O |
Molekulargewicht |
562.7 g/mol |
IUPAC-Name |
1,2,6,7,9-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-4-1-2-7-9(10(4)16)8-5(14)3-6(15)11(17)12(8)18-7/h1-3H |
InChI-Schlüssel |
WSVANXRXWQERNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1OC3=C2C(=CC(=C3Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.